An In-depth Technical Guide to the Chemical Properties of Betamethasone Acetate-d5
An In-depth Technical Guide to the Chemical Properties of Betamethasone Acetate-d5
Betamethasone (B1666872) acetate-d5 is the deuterium-labeled form of Betamethasone acetate (B1210297), a synthetic glucocorticoid.[1] Like its non-labeled counterpart, it possesses potent anti-inflammatory and immunosuppressive properties.[2] The strategic incorporation of five deuterium (B1214612) atoms into the molecule makes it an invaluable tool in analytical and research settings, particularly as an internal standard for quantitative mass spectrometry-based assays.[1][3] This guide provides a detailed overview of its chemical properties, analytical methodologies, and applications for researchers and drug development professionals.
Core Chemical and Physical Properties
Betamethasone acetate-d5 is structurally identical to Betamethasone acetate, with the exception of five hydrogen atoms being replaced by their heavier isotope, deuterium. This substitution results in a slightly higher molecular weight but does not significantly alter its chemical reactivity.[3] It is typically supplied as a white crystalline powder.[4]
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | 9-Fluoro-11Beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione-d5 21-acetate | [5] |
| Molecular Formula | C₂₄H₂₆D₅FO₆ | [2][6] |
| Molecular Weight | ~439.53 g/mol | [2][6] |
| Accurate Mass | 439.242 | [6] |
| Parent CAS Number | 987-24-6 (Unlabelled) | [5][7] |
| Appearance | White Crystalline Powder | [4] |
| Solubility | Slightly soluble in alcohol and ethanol; very slightly soluble in chloroform (B151607) or ether; insoluble in water. | [4][8] |
Role of Isotopic Labeling
The primary application of Betamethasone acetate-d5 is as an internal standard in bioanalytical methods, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][9] Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative analysis for several reasons:[10]
-
Physicochemical Similarity : SIL standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization.[10]
-
Correction for Variability : They effectively compensate for variations in sample preparation (e.g., extraction recovery) and matrix effects during mass spectrometry analysis.[3][10]
-
Improved Accuracy and Precision : The use of a SIL internal standard leads to more accurate and precise quantification of the target analyte in complex biological matrices like plasma or tissue.[3]
Deuteration can also be used to trace the metabolic fate of a drug, distinguishing between endogenous and exogenously administered compounds.[1][3]
Caption: General experimental workflow for analyte quantification using a stable isotope-labeled (SIL) internal standard.
Experimental Protocols
The following protocols are representative of methods used for the quantification of betamethasone in biological matrices and can be directly applied using Betamethasone acetate-d5 as an internal standard.
Protocol 1: LC-MS/MS Method for Betamethasone in Human Plasma
This protocol is adapted from established methods for corticosteroid quantification.[10]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of a human plasma sample, add 25 µL of Betamethasone acetate-d5 internal standard solution (e.g., 1 µg/mL in methanol).[10]
-
Add 6 mL of a suitable organic solvent such as diisopropyl ether or ethyl acetate.[10][11]
-
Vortex the mixture for 1 minute to ensure thorough mixing.[10]
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[10]
-
Carefully transfer the upper organic supernatant to a clean tube.[10]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[10]
-
Reconstitute the dried residue in a known volume (e.g., 100 µL) of the mobile phase for analysis.[11]
2. Chromatographic Conditions:
-
Instrument : Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS).[11]
-
Column : A reverse-phase C18 column (e.g., Lichrospher RP-18, 125 x 4 mm, 5 µm particles) is commonly used.[12]
-
Mobile Phase : A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).[10]
-
Flow Rate : Typically around 1.0 mL/min.[12]
-
Column Temperature : Maintained at 30-40°C.[12]
-
Injection Volume : 20 µL.[12]
3. Mass Spectrometry Detection:
-
Ionization Mode : Electrospray Ionization (ESI), typically in positive mode.
-
Detection : Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both betamethasone and the Betamethasone acetate-d5 internal standard, ensuring high selectivity and sensitivity.
Mechanism of Action: Glucocorticoid Receptor Signaling
As a glucocorticoid, betamethasone exerts its effects by binding to the glucocorticoid receptor (GR) in the cytoplasm.[7] This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the hormone-receptor complex acts as a transcription factor, binding to specific DNA sequences known as Glucocorticoid Response Elements (GREs). This interaction modulates the transcription of target genes, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines, which forms the basis of its therapeutic effects.[7][9]
Caption: Betamethasone binds the glucocorticoid receptor, which translocates to the nucleus to modulate gene transcription.
Stability and Storage
Proper handling and storage are critical to maintain the integrity of Betamethasone acetate-d5 solutions.
-
pH Stability : Studies on similar betamethasone esters suggest maximum stability in an acidic pH range. It is recommended to maintain solutions of deuterated betamethasone acetate within a pH of 3.5 to 5.0 to minimize degradation.[8]
-
Temperature : Solutions should be stored at refrigerated temperatures (2-8°C) for short-term use.[8] For long-term storage, freezing at -20°C or below is advisable.[8] Avoid repeated freeze-thaw cycles.[8]
-
Light Exposure : While some studies on related mixtures found that stability was not dependent on light exposure, it is good practice to protect solutions from light to prevent potential photodegradation.[8][13]
-
Solvents : Recommended solvents for dissolving Betamethasone acetate-d5 include organic solvents like ethanol, methanol, or acetonitrile, as it is practically insoluble in water.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocompare.com [biocompare.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Betamethasone | 378-44-9 [chemicalbook.com]
- 5. Betamethasone 21-Acetate-D5 | CAS No- 987-24-6( unlabelled) | Simson Pharma Limited [simsonpharma.com]
- 6. Betamethasone-d5 21-Acetate | LGC Standards [lgcstandards.com]
- 7. Betamethasone Acetate | C24H31FO6 | CID 443967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. mhlw.go.jp [mhlw.go.jp]
- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 13. Stability of a Parenteral Formulation of Betamethasone and Levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
